

Foundational Research on TEAD Auto-Palmitoylation: A Technical Guide

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This technical guide provides an in-depth overview of the foundational research on the auto-palmitoylation of TEA Domain (TEAD) transcription factors. It covers the core mechanism, functional significance within the Hippo signaling pathway, key experimental methodologies for its study, and the therapeutic implications of targeting this critical post-translational modification.

Introduction: The Significance of TEAD Palmitoylation

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and tissue homeostasis.[1][2] Its dysregulation is frequently implicated in various forms of cancer.[1][3] The transcriptional output of this pathway is primarily mediated by the interaction between the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) and the TEAD family of DNA-binding transcription factors (TEAD1-4). [1][4]

A pivotal discovery in understanding the regulation of the YAP/TAZ-TEAD complex was the finding that TEAD proteins undergo a unique post-translational modification: S-palmitoylation. [3][4] Palmitoylation is the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues via a thioester bond.[4][5] In TEADs, this modification occurs on a universally conserved cysteine residue located within a deep, hydrophobic central pocket of the protein's



core.[3][4][6] Groundbreaking research revealed that TEADs possess intrinsic, enzyme-like activity, enabling them to catalyze their own palmitoylation, a process termed autopalmitoylation.[4][7][8] This modification is not involved in membrane localization, a common function of palmitoylation, but is instead essential for protein stability, proper folding, and the allosteric regulation of co-activator binding.[3][4][9]

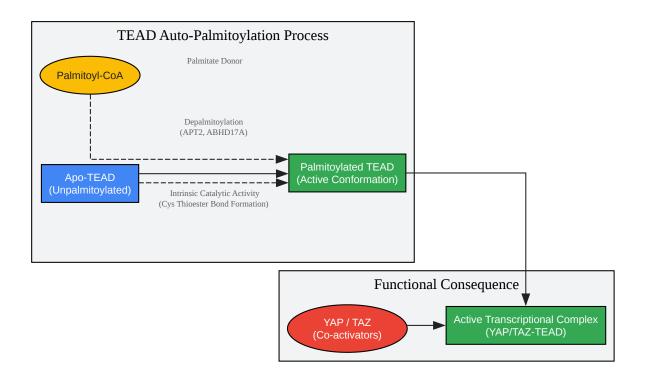
The Mechanism of TEAD Auto-Palmitoylation

TEAD auto-palmitoylation is a PAT (palmitoyl acyltransferase)-independent process where TEAD itself catalyzes the attachment of a palmitate group, derived from palmitoyl-CoA, to a conserved cysteine residue (e.g., C359 in TEAD1).[4]

Key Characteristics:

- Intrinsic Activity: Human TEAD proteins possess an intrinsic enzymatic-like capability to selfpalmitoylate under physiological concentrations of palmitoyl-CoA.[4][8]
- Structural Basis: Crystal structures of palmitoylated TEAD2 and TEAD3 reveal that the lipid chain of the palmitate inserts into a highly conserved, central hydrophobic pocket within the YAP-binding domain.[3][4][6] This pocket is distinct from the YAP/TAZ binding interfaces.[4]
- Allosteric Regulation: The binding of palmitate within this pocket induces a conformational change that allosterically enhances the binding affinity for YAP and TAZ at separate interfaces.[4][10][11] The modification is thought to rigidify the TEAD structure, making it more favorable for co-activator interaction.[4]





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Diagram of the TEAD auto-palmitoylation process and its functional consequence.

Functional Consequences of TEAD Auto-Palmitoylation

The auto-palmitoylation of TEAD is a critical regulatory switch that governs its activity and interactions.

Essential for YAP/TAZ Interaction: The primary and most significant function of TEAD palmitoylation is its absolute requirement for high-affinity binding to the transcriptional co-activators YAP and TAZ.[4][7][12] Palmitoylation-deficient mutants of TEAD show significantly reduced or completely abolished interaction with YAP/TAZ in co-immunoprecipitation and FRET-based assays.[4]



- Dispensable for Vgll4 Binding: In contrast, palmitoylation is not required for TEAD to bind with the Vgll4 tumor suppressor, indicating that this modification selectively gates the association with co-activators.[4][8] This provides evidence that the loss of YAP binding in mutants is not due to general protein misfolding.[4]
- Protein Stability and Folding: Palmitoylation is required for the proper folding and stability of TEAD proteins.[3][6] The lipid modification helps to stabilize the protein's core structure.[3]
 Depalmitoylation can lead to TEAD instability and subsequent degradation via the E3 ubiquitin ligase CHIP.[2][5]
- Regulation by Cell Density: The palmitoylation status of TEAD is actively regulated by cell
 density in a manner independent of the core Hippo kinase Lats.[2] High cell density, acting
 through the tumor suppressor Nf2/Merlin, reduces the expression of fatty acid synthase
 (FASN), thereby limiting the palmitate pool available for TEAD modification.[2] Concurrently,
 high cell density can promote depalmitoylation through enzymes like APT2.[2]
- Physiological Impact: Palmitoylation-deficient TEAD mutants fail to support TAZ-mediated muscle differentiation in vitro and cannot drive Yorkie (the Drosophila homolog of YAP) mediated tissue overgrowth in vivo, highlighting its physiological importance.[4][7]

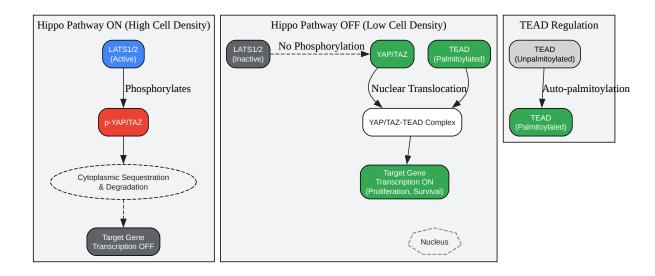
Role in the Hippo Signaling Pathway

TEAD auto-palmitoylation is a central checkpoint in the canonical Hippo signaling pathway.

When the Hippo pathway is "ON" (e.g., at high cell density), the core kinase cascade (MST1/2 and LATS1/2) is active. LATS1/2 phosphorylates YAP and TAZ, leading to their sequestration in the cytoplasm and subsequent degradation, thus preventing their entry into the nucleus.

When the Hippo pathway is "OFF" (e.g., at low cell density or due to oncogenic signals), the kinase cascade is inactive. Unphosphorylated YAP/TAZ translocate to the nucleus where they must bind to a palmitoylated TEAD to form a functional transcriptional complex.[13] This complex then binds to target gene promoters to drive the expression of genes involved in cell proliferation, survival, and anti-apoptosis.[1][10]





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The central role of TEAD palmitoylation in the Hippo signaling pathway.

Key Experimental Methodologies

Studying TEAD palmitoylation requires specialized biochemical techniques to detect and quantify this lipid modification.

Two primary non-radioactive methods are widely used: Acyl-Resin Assisted Capture (Acyl-RAC) and metabolic labeling with bioorthogonal probes.

Acyl-Resin Assisted Capture (Acyl-RAC): This method enriches for endogenously palmitoylated proteins from cell or tissue lysates.[14][15][16]

 Principle: Free cysteine thiols are first blocked. Then, the thioester bond of palmitoylated cysteines is specifically cleaved with hydroxylamine, exposing a new free thiol. These newly

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exposed thiols are then captured on a thiol-reactive resin (e.g., thiopropyl Sepharose). Eluted proteins are analyzed by Western blot.[15][16]

 Control: A parallel sample processed without hydroxylamine serves as a negative control to ensure specificity.[14]

Metabolic Labeling with Click Chemistry: This method detects newly synthesized, palmitoylated proteins.

Principle: Cells are incubated with a palmitic acid analog containing a bioorthogonal handle, such as an alkyne (e.g., 17-octadecynoic acid, 17-ODYA).[17][18] This analog is metabolically incorporated into proteins. After cell lysis, an azide-containing reporter tag (e.g., biotin-azide or a fluorescent probe) is "clicked" onto the alkyne handle via a coppercatalyzed reaction. Labeled proteins can then be detected by streptavidin blot or fluorescence imaging.[17][18]

This protocol is adapted from standard methodologies described in the literature.[14][15][19]

- Cell Lysis and Thiol Blocking:
 - Harvest cells and lyse in a suitable lysis buffer (e.g., 100 mM HEPES, 1 mM EDTA, 2.5% SDS) containing a thiol-blocking agent like N-ethylmaleimide (NEM) or methyl methanethiosulfonate (MMTS).
 - Incubate at 40-50°C for 1-4 hours to ensure all free thiols are irreversibly blocked.
- Protein Precipitation and Resuspension:
 - Remove the blocking agent by precipitating proteins using cold acetone. Wash the protein pellet multiple times with 70% acetone.
 - Resuspend the pellet in a buffer compatible with the subsequent steps (e.g., 100 mM HEPES, 1 mM EDTA, 1% SDS).
- Thioester Cleavage and Capture:
 - Divide the sample into two equal aliquots.

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- To the Test Sample (+HAM), add a neutral hydroxylamine (HAM) solution to a final concentration of 0.5 M to cleave thioester bonds.
- To the Negative Control (-HAM), add an equivalent volume of a control solution (e.g., Tris or NaCl).
- Add activated thiopropyl Sepharose beads to both samples and incubate with agitation for
 2-4 hours at room temperature to capture proteins with newly exposed thiols.

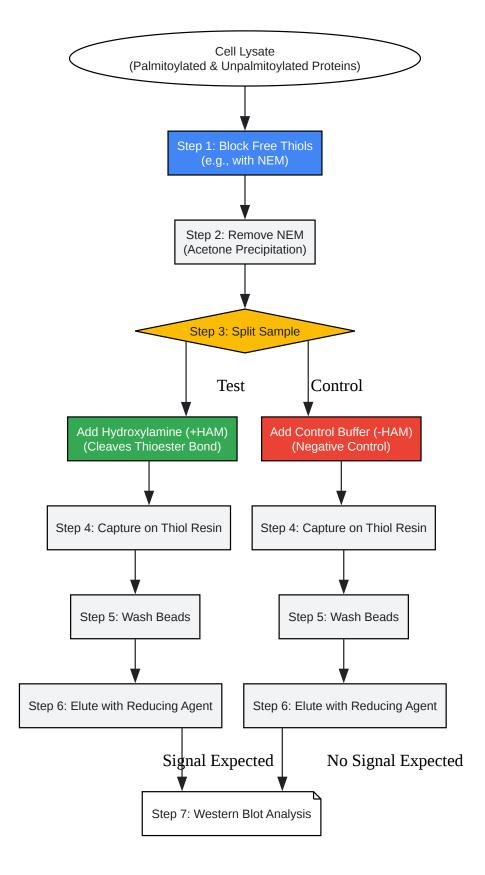
Washing and Elution:

- Wash the beads extensively with a high-stringency wash buffer (e.g., 100 mM HEPES, 1 mM EDTA, 1% SDS) to remove non-specifically bound proteins.
- Elute the captured proteins from the beads by incubating with an SDS-PAGE sample buffer containing a strong reducing agent like DTT or β-mercaptoethanol, which breaks the disulfide bond with the resin.

Analysis:

 Analyze the eluates by SDS-PAGE and Western blotting using an anti-TEAD antibody. A signal in the +HAM lane but not in the -HAM lane confirms specific palmitoylation.





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A simplified workflow diagram for the Acyl-Resin Assisted Capture (Acyl-RAC) assay.



Therapeutic Implications and Quantitative Data

The discovery that TEAD auto-palmitoylation is essential for its interaction with YAP/TAZ has made the central lipid-binding pocket a highly attractive target for cancer drug development.[8] [10][20] Inhibiting this pocket can disrupt TEAD function through two primary mechanisms:

- Allosteric Inhibition: Small molecules that occupy the pocket can prevent the conformational changes necessary for YAP/TAZ binding.[20][21]
- Destabilization: By preventing the stabilizing palmitoylation modification, inhibitors can promote TEAD degradation.[21][22]

A number of small molecule inhibitors have been developed that target this pocket, acting as TEAD auto-palmitoylation inhibitors. These compounds have shown efficacy in preclinical models, selectively inhibiting the proliferation of cancer cells with hyperactive Hippo signaling (e.g., NF2-deficient mesothelioma).[9][23]



Compound Class / Name	Target	Mechanism	In Vitro Activity	Cell-Based Activity	Reference
Flufenamic Acid (FA)	TEAD Central Pocket	Occupies central pocket, inhibits TEAD activity	Binds TEAD	Inhibits YAP/TAZ- TEAD reporter	[20]
K-975	TEAD Central Pocket	Covalent, allosteric inhibitor	Inhibits palmitoylation	Disrupts YAP/TAZ- TEAD interaction, anti- tumorigenic	[20]
MGH-CP1	TEAD Palmitoylatio n	Palmitoylatio n inhibitor	Inhibits TEAD2 auto- palmitoylation	Inhibits 8xGTIIC- luciferase reporter (IC50 ~1 µM)	[23]
MGH-CP12	TEAD Palmitoylatio n	Palmitoylatio n inhibitor	More potent than MGH- CP1	Inhibits 8xGTIIC- luciferase reporter (IC50 ~0.1	[23]
Quinolinols	TEAD Central Pocket	Unique: Stimulates TEAD activity	Binds TEAD (low μΜ range)	Activates TEAD	[20]

Note: IC50 and binding values are often highly dependent on the specific assay conditions. Data is summarized from cited literature for comparative purposes.

Conclusion



The discovery of TEAD auto-palmitoylation has fundamentally changed our understanding of Hippo pathway regulation. This intrinsic modification acts as a critical checkpoint, ensuring that TEAD transcription factors are stable and conformationally competent to engage with YAP and TAZ co-activators. The druggability of the conserved lipid-binding pocket has opened a promising new avenue for therapeutic intervention in cancers driven by aberrant Hippo pathway activation. Continued research into the dynamic regulation of TEAD palmitoylation and the development of more potent and selective inhibitors hold significant promise for future cancer therapies.

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